Aim-100

Description

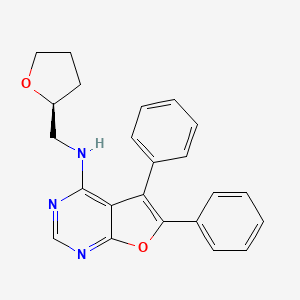

Structure

3D Structure

Propriétés

IUPAC Name |

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHHOXCDUAYSR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467671 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873305-35-2 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AIM-100: A Deep Dive into the Mechanism of Action of a Potent and Selective Ack1 Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of AIM-100, a potent and selective small molecule inhibitor of the non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (Ack1), also known as TNK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Ack1 signaling pathway in oncology.

Introduction to Ack1: A Critical Node in Cancer Signaling

Activated Cdc42-associated kinase 1 (Ack1) is a non-receptor tyrosine kinase that has emerged as a significant player in the progression of various cancers, including prostate, breast, pancreatic, and lung cancer.[1][2][3] Ack1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, transducing these extracellular cues to intracellular effectors that promote cell survival, proliferation, and resistance to therapy.[1][3][4] The gene encoding Ack1, TNK2, is frequently amplified in several tumor types, and its overexpression or aberrant activation is often correlated with poor prognosis and advanced disease.[2][5]

Ack1 exerts its oncogenic functions through the phosphorylation of key downstream targets at unique tyrosine residues.[4] Notable substrates include the androgen receptor (AR), crucial for prostate cancer progression, and the pro-survival kinase AKT.[1][2][4] By modulating the activity of these critical proteins, Ack1 contributes to hormone-refractory cancer growth and resistance to standard treatments.[1][3] This central role in driving cancer progression makes Ack1 an attractive target for therapeutic intervention.

AIM-100: A Selective Inhibitor of Ack1 Kinase Activity

AIM-100 is a small molecule inhibitor identified through high-throughput screening as a potent and selective inhibitor of Ack1.[4] It belongs to the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class of compounds.[6]

Direct Inhibition of Ack1

The primary mechanism of action of AIM-100 is the direct inhibition of the kinase activity of Ack1. It is a highly specific inhibitor with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

| Inhibitor | Target | IC50 (nM) | Reference |

| AIM-100 | Ack1 | 21 - 24 | [4][7] |

Table 1: In vitro inhibitory activity of AIM-100 against Ack1 kinase.

AIM-100 exhibits high selectivity for Ack1 over a panel of other kinases, including members of the PI3K and AKT subfamilies, indicating a targeted inhibitory profile.[7]

Downstream Signaling Effects of AIM-100

By inhibiting Ack1, AIM-100 effectively blocks the phosphorylation of its key downstream substrates, leading to a cascade of anti-cancer effects.

Inhibition of AKT Phosphorylation

A critical downstream effector of Ack1 is the serine/threonine kinase AKT. Ack1 phosphorylates AKT at a unique site, Tyrosine 176 (Tyr176), which is crucial for its full activation in a PI3K-independent manner.[1][2] AIM-100 treatment effectively suppresses this Ack1-mediated phosphorylation of AKT at Tyr176.[1][2]

Suppression of Androgen Receptor (AR) Activity

In prostate cancer, Ack1 directly phosphorylates the Androgen Receptor (AR) at Tyrosine 267 (Tyr267).[6] This phosphorylation event is critical for ligand-independent AR activation and the transcription of AR target genes, driving the growth of castration-resistant prostate cancer (CRPC).[6] AIM-100 has been shown to inhibit the phosphorylation of AR at Tyr267, thereby suppressing AR transcriptional activity even in an androgen-depleted environment.[6]

Cellular and In Vivo Consequences of Ack1 Inhibition by AIM-100

The disruption of Ack1-mediated signaling by AIM-100 translates into significant anti-cancer effects at both the cellular and whole-organism levels.

Cell Cycle Arrest and Apoptosis

Treatment of various cancer cell lines with AIM-100 leads to cell cycle arrest in the G1 phase.[2] This inhibition of cell cycle progression is a direct consequence of the suppression of pro-proliferative signaling pathways. Prolonged inhibition of Ack1 signaling by AIM-100 ultimately induces apoptosis, or programmed cell death, in cancer cells.[2]

Inhibition of Cancer Cell Proliferation

AIM-100 has demonstrated the ability to inhibit the proliferation of a range of cancer cell lines derived from pancreatic, breast, and lung tumors. The growth inhibitory effects are observed with GI50 values in the mid-micromolar range.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| CD-18 | Pancreatic | 7-8 | [7] |

| Panc-1 | Pancreatic | 7-8 | [7] |

| OV90 | Ovarian | 7-8 | [7] |

| MCF-7 | Breast | 7-8 | [7] |

| MDA-MB-468 | Breast | 7-8 | [7] |

Table 2: In vitro growth inhibitory activity of AIM-100 in various cancer cell lines.

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of AIM-100. In a mouse xenograft model of castration-resistant prostate cancer, AIM-100 treatment suppressed tumor growth.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on AIM-100.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of AIM-100 against Ack1 kinase.

-

Reagents and Setup:

-

Recombinant human Ack1 enzyme.

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP at a concentration near the Km for Ack1.

-

A suitable substrate, such as a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1.

-

AIM-100 serially diluted in DMSO.

-

96-well assay plates.

-

-

Procedure:

-

Add kinase buffer, recombinant Ack1 enzyme, and the serially diluted AIM-100 or DMSO (vehicle control) to the wells of the assay plate.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Quantify the amount of substrate phosphorylation. This can be achieved through various methods, such as:

-

ELISA-based: Using a phosphotyrosine-specific antibody.

-

Radiometric: Using [γ-33P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

-

Plot the percentage of kinase activity against the logarithm of the AIM-100 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the effect of AIM-100 on cancer cell proliferation.

-

Cell Seeding:

-

Harvest cancer cells (e.g., LNCaP, LAPC4) during their logarithmic growth phase.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

Prepare serial dilutions of AIM-100 in the appropriate cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of AIM-100 or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the AIM-100 concentration to determine the GI50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with AIM-100.

-

Cell Treatment and Harvesting:

-

Culture cancer cells in larger format plates or flasks and treat them with AIM-100 at a desired concentration or with DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

-

Wash the cells with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.

-

Incubate the cells on ice or at -20°C for at least 2 hours for fixation.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent the staining of double-stranded RNA.

-

Incubate the cells in the staining solution in the dark for at least 30 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Acquire the fluorescence data for the DNA dye.

-

Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

AIM-100 is a potent and selective inhibitor of Ack1 tyrosine kinase. Its mechanism of action involves the direct inhibition of Ack1's catalytic activity, leading to the suppression of key downstream signaling pathways mediated by AKT and the androgen receptor. This targeted inhibition results in cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation. The preclinical in vitro and in vivo data strongly support the therapeutic potential of targeting Ack1 with AIM-100 in various cancers, particularly those driven by aberrant Ack1 signaling. Further investigation and development of Ack1 inhibitors like AIM-100 are warranted to translate these promising findings into clinical applications.

References

- 1. Effect of Ack1 tyrosine kinase inhibitor on ligand-independent androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ack1 tyrosine kinase activation correlates with pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Shepherding AKT and androgen receptor by Ack1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Selective Ack1 Inhibitor AIM-100: A Technical Guide to its Effects on Androgen Receptor Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AIM-100, a potent and selective small molecule inhibitor of Activated Cdc42-associated kinase 1 (Ack1). A growing body of evidence implicates aberrant Ack1 activity and subsequent androgen receptor (AR) phosphorylation in the progression of castration-resistant prostate cancer (CRPC). This document details the mechanism of action of AIM-100, focusing on its targeted inhibition of AR phosphorylation at tyrosine 267. We present a comprehensive summary of its biochemical and cellular effects, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction: The Role of Androgen Receptor Phosphorylation in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer growth and survival.[1] While androgen deprivation therapies are the standard of care, the disease often progresses to a more aggressive, castration-resistant state (CRPC).[1] In CRPC, the AR can be reactivated through various mechanisms, including phosphorylation by upstream kinases, leading to ligand-independent activation and therapeutic resistance.[1][2]

One such kinase, Ack1 (also known as TNK2), has emerged as a key regulator of AR activity.[3][4] Activated Ack1 phosphorylates the AR at specific tyrosine residues, enhancing its transcriptional function and promoting the expression of genes involved in cell proliferation and survival.[1][4] This makes Ack1 a compelling therapeutic target for overcoming resistance to conventional anti-androgen therapies.

AIM-100: A Potent and Selective Ack1 Inhibitor

AIM-100, chemically identified as 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine, is a potent and selective inhibitor of Ack1 kinase.[3][5] It acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of Ack1.[6]

Biochemical and Cellular Activity of AIM-100

The inhibitory effects of AIM-100 on Ack1 and its downstream consequences on AR signaling and prostate cancer cell proliferation have been quantitatively assessed in multiple studies. The following tables summarize the key quantitative data.

| Parameter | Value | Reference |

| IC50 for Ack1 Kinase | 21.58 - 24 nM | [7][8][9][10] |

| Cell Lines Tested | LNCaP, LAPC4 | [5][6] |

| Effect on Cell Growth (GI50) | 7 - 8 µM | [6] |

| Effect on Cell Cycle | G1 phase arrest | [7][10] |

| Phosphorylation Site | Effect of AIM-100 | Upstream Kinase | Cellular Context | Reference |

| Tyrosine 267 (Tyr267) | Direct inhibition of phosphorylation. | Ack1 | Ligand-independent AR activation in CRPC. | [3][5][7] |

| Tyrosine 363 (Tyr363) | Reduced phosphorylation (secondary to Ack1 inhibition). | Ack1 | Contributes to Ack1-induced AR reporter activation. | [4] |

| Target Gene Promoter | Effect of AIM-100 on AR Binding | Functional Consequence | Reference |

| PSA (KLK3) | Suppression of pTyr267-AR binding. | Inhibition of AR transcriptional activity. | [5][7] |

| NKX3.1 | Suppression of pTyr267-AR binding. | Inhibition of AR transcriptional activity. | [5][7] |

| TMPRSS2 | Suppression of pTyr267-AR binding. | Inhibition of AR transcriptional activity. | [5][7] |

| ATM | Suppression of pTyr267-AR binding. | Mitigation of radioresistance in CRPC. | [3][7] |

Signaling Pathways Modulated by AIM-100

AIM-100's primary mechanism of action is the inhibition of the Ack1 kinase, which disrupts a critical signaling cascade that leads to androgen-independent AR activation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by AIM-100.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AIM-100.

In Vitro Ack1 Kinase Assay

This protocol describes a radiometric assay to determine the IC50 of AIM-100 for Ack1 kinase.

Materials:

-

Active Ack1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate: Poly (Glu, Tyr) 4:1

-

[γ-33P]ATP

-

AIM-100 (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of AIM-100 in DMSO.

-

In a 96-well plate, add Kinase Assay Buffer, diluted active Ack1 enzyme, and the substrate.

-

Add the serially diluted AIM-100 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each AIM-100 concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol details the measurement of cell viability in response to AIM-100 treatment in prostate cancer cell lines.

Materials:

-

LNCaP or LAPC4 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

AIM-100 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed LNCaP or LAPC4 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]

-

Treat the cells with a serial dilution of AIM-100 or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).[11]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Androgen Receptor Luciferase Reporter Assay

This protocol describes how to measure the effect of AIM-100 on AR transcriptional activity.

Materials:

-

Prostate cancer cells (e.g., LNCaP, LAPC4) or a suitable host cell line (e.g., HEK293)

-

AR expression vector (if using non-prostate cancer cells)

-

Luciferase reporter plasmid containing an androgen response element (ARE) driving luciferase expression (e.g., pGL3-PSA-luc)

-

Transfection reagent (e.g., Lipofectamine)

-

AIM-100 (dissolved in DMSO)

-

Androgen (e.g., Dihydrotestosterone - DHT) or growth factor (e.g., EGF)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the AR expression vector (if necessary) and the ARE-luciferase reporter plasmid.

-

After transfection, seed the cells in a 96-well plate.

-

Treat the cells with AIM-100 or DMSO (vehicle control) in the presence or absence of an AR agonist (e.g., DHT) or a ligand-independent activator (e.g., EGF).

-

Incubate for a specified period (e.g., 16-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Calculate the fold change in luciferase activity relative to the control.

Conclusion

AIM-100 represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly in the context of castration resistance. Its selective inhibition of Ack1 kinase and the subsequent blockade of androgen receptor phosphorylation at tyrosine 267 provide a clear mechanism for overcoming ligand-independent AR activation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of AIM-100 and to develop novel strategies for targeting the Ack1-AR signaling axis in prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of AIM-100 as a novel anti-cancer therapeutic.

References

- 1. Androgen Receptor Activation in Castration-Recurrent Prostate Cancer: The Role of Src-Family and Ack1 Tyrosine Kinases [ijbs.com]

- 2. Constitutive Activity of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. biorbyt.com [biorbyt.com]

- 10. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to Aim-100: A Novel Furopyrimidine Modulator of the Dopamine Transporter

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available research data on the compound Aim-100, a furopyrimidine derivative, and its interaction with the dopamine transporter (DAT). The experimental protocols and data presented are based on established methodologies in the field.

Introduction

The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2][3] This action terminates dopaminergic signaling and maintains dopamine homeostasis.[4] Consequently, DAT is a primary target for various psychostimulants, including cocaine and amphetamines, and therapeutic agents used in the treatment of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][5][6]

Recent research has focused on developing novel modulators of DAT that do not follow the classical mechanisms of competitive inhibition or substrate release.[6] Aim-100 is a cell-permeable furopyrimidine that has emerged as a unique modulator of DAT function.[1] Unlike traditional inhibitors, Aim-100's primary mechanism involves the modulation of DAT oligomerization and trafficking, leading to a reduction in its surface expression and activity.[1][3][5][7] This guide provides a comprehensive overview of the quantitative data, molecular mechanisms, and experimental protocols used to characterize the role of Aim-100 in DAT regulation.

Quantitative Data Summary

The interaction of Aim-100 with the dopamine transporter has been characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative findings.

Table 1: Effect of Aim-100 on Dopamine Uptake

| Preparation | Parameter | Value |

| SK-N-MC Cells | IC₅₀ for [³H]DA Uptake | 50.2 ± 9.9 µM[8] |

| Mouse Striatal Slices | [³H]DA Uptake Inhibition | Significant[8] |

Table 2: Impact of Aim-100 on DAT Trafficking

| Preparation | Parameter | Result |

| Mouse Striatum | DAT Surface Levels | 72.5 ± 6.4% of Control[8] |

| SK-N-MC Cells | DAT Internalization Rate | 192.9 ± 28.6% of Control[8] |

| SERT-SK-N-MC Cells | SERT Internalization Rate | No Significant Effect[8] |

Table 3: Aim-100 Binding Characteristics

| Assay | Target | Parameter | Finding |

| Whole Cell Binding | DAT | Binding Inhibition | Competitively inhibits [³H]WIN 35,428 binding[8] |

| Whole Cell Binding | SERT | Binding Inhibition | Competitively inhibits [³H]imipramine binding[8] |

Note: The data indicates that while Aim-100 can competitively bind to monoamine transporters at high concentrations, its primary mechanism for reducing dopamine uptake at physiological concentrations is through the enhancement of DAT endocytosis.

Signaling Pathways and Mechanism of Action

Aim-100 exerts its regulatory effects on DAT through a novel mechanism involving the promotion of transporter oligomerization.[1][3][7] Research demonstrates that Aim-100 binding enhances the propensity of DAT to form trimers and higher-order oligomers on the plasma membrane.[1][7] This structural rearrangement is a key trigger for the subsequent internalization of the transporter.

The induced endocytosis of DAT is dynamin-independent, distinguishing it from many classical endocytic pathways.[3][5] By increasing the rate of DAT internalization, Aim-100 effectively reduces the number of functional transporters on the neuronal surface, leading to decreased dopamine reuptake capacity.[8] This moderation of dopaminergic transmission is achieved not by blocking the transporter's pore, but by physically removing the transporter from the plasma membrane.[7] This unique mechanism suggests that small-molecule binding can be a viable strategy for controlling dopamine transport by altering the oligomerization state of DAT.[1][7]

Caption: Mechanism of Aim-100 action on the Dopamine Transporter (DAT).

Experimental Protocols

The characterization of Aim-100's effects on DAT relies on a suite of specialized neuropharmacological assays. Detailed below are the methodologies for key experiments.

Protocol: [³H]Dopamine Uptake Assay in Cell Culture

This assay measures the rate of dopamine transport into cells expressing DAT to determine the inhibitory potency (IC₅₀) of Aim-100.

-

Cell Culture: Plate SK-N-MC cells (or other suitable cells stably expressing human DAT) in 96-well plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.[9]

-

Pre-incubation: Wash the cells with Krebs-HEPES buffer. Pre-incubate the cells with varying concentrations of Aim-100 (e.g., 0.1 µM to 100 µM) or vehicle control for 10-20 minutes at 37°C.

-

Uptake Initiation: Add a solution containing a fixed concentration of [³H]Dopamine (e.g., 10-20 nM) to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove extracellular radioligand.

-

Lysis and Scintillation Counting: Lyse the cells with a scintillation-compatible lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of transported [³H]Dopamine using a scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909). Subtract non-specific uptake from all measurements. Plot the percent inhibition of specific uptake against the log concentration of Aim-100 and fit the data using a non-linear regression model to calculate the IC₅₀ value.[9]

Caption: Experimental workflow for a [³H]Dopamine uptake inhibition assay.

Protocol: Cell Surface Biotinylation for DAT Internalization

This protocol quantifies the amount of DAT on the cell surface versus the intracellular pool to measure changes in protein trafficking, such as Aim-100-induced endocytosis.

-

Cell Treatment: Culture cells (e.g., SK-N-MC) to confluence. Treat the cells with Aim-100 (e.g., 10-50 µM) or vehicle for a specified time (e.g., 30-60 minutes) at 37°C to induce internalization.

-

Biotinylation: Place cells on ice to stop membrane trafficking. Wash with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice. This step labels all surface proteins.

-

Quenching: Quench the unreacted biotin by washing with a quenching buffer (e.g., PBS containing glycine).

-

Cell Lysis: Lyse the cells in a modified RIPA buffer containing protease inhibitors.

-

Streptavidin Pulldown: Incubate a portion of the total cell lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins. The supernatant will contain the intracellular (unlabeled) protein fraction.

-

Elution and Western Blotting: Elute the captured proteins from the beads. Run the total lysate, the surface fraction (eluates), and the intracellular fraction on an SDS-PAGE gel.

-

Immunodetection: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for DAT, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: Visualize the protein bands using chemiluminescence and quantify the band densities. Express the surface DAT as a percentage of the total DAT and compare between control and Aim-100-treated samples.

Caption: Logical flow from Aim-100 binding to its effect on neurotransmission.

References

- 1. Trimerization of dopamine transporter triggered by AIM-100 binding: Molecular mechanism and effect of mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 4. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimerization of dopamine transporter triggered by AIM-100 binding: Molecular mechanism and effect of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ack1 is a dopamine transporter endocytic brake that rescues a trafficking-dysregulated ADHD coding variant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: AIM-100 Induced Dopamine Transporter Oligomerization

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family, is crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1][2] Its function is tightly controlled by complex mechanisms, including its quaternary structure.[3][4] Emerging evidence has identified the furopyrimidine AIM-100 as a novel small molecule that specifically induces the oligomerization of DAT, leading to its subsequent internalization and altered dopamine homeostasis.[5][6] This document provides an in-depth technical overview of the mechanism of action of AIM-100, a summary of key quantitative findings, detailed experimental protocols for studying this phenomenon, and visual diagrams of the associated molecular pathways and workflows.

Core Mechanism of Action

AIM-100 exerts its effects by directly influencing the quaternary structure of the Dopamine Transporter. Unlike traditional inhibitors that target the substrate binding site, AIM-100 acts through a distinct allosteric mechanism.[5]

-

Binding and Conformation: AIM-100 is proposed to bind to a hydrophobic pocket located at the interface between DAT protomers.[3][5] This binding event preferentially stabilizes the transporter in an inward-facing conformation.[3][7]

-

Oligomerization: The binding of AIM-100 significantly enhances the propensity of DAT to form higher-order oligomers, with a particular stabilization of trimers.[5][7] This effect is highly specific to DAT and is not observed in the closely related serotonin (SERT) or norepinephrine (NET) transporters.[8]

-

Endocytosis and Sequestration: The formation of these higher-order oligomers and membrane clusters triggers the internalization of DAT from the plasma membrane.[8] This process occurs via a clathrin-independent and dynamin-independent endocytosis pathway.[3] By promoting endocytosis, AIM-100 effectively reduces the number of functional transporters on the cell surface, thereby moderating dopamine reuptake capacity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of AIM-100 on DAT.

Table 2.1: Effective Concentrations and Binding Parameters

| Parameter | Value | Cell Type / Condition | Source |

|---|---|---|---|

| Effective Concentration | 20 µM | PAE cells, for oligomerization and endocytosis assays | [5][8] |

| Bmax Change | ↓ 26% (average decrease) | Binding assays at 20°C | [8] |

| Kd Change | No significant change | Binding assays at 20°C |[8] |

Table 2.2: Effects of Site-Directed Mutagenesis

| Mutant | Key Residues / Domain | Effect on AIM-100 Action | Source |

|---|---|---|---|

| Trimer-W238 Model | D231-W238 in extracellular loop EL2 | Plays an important role in AIM-100 induced oligomerization | [5][6] |

| Trimer-C306 Model | C306, Loop EL3, W497 on IL5 loop | Plays an important role in AIM-100 induced oligomerization | [5][6] |

| TM4-9 Mutant | Hydrophobic residues in TM4 & TM9 | Inhibits the effects of AIM-100 on DAT oligomerization |[9][10] |

Key Experimental Protocols

Reproducing and validating the effects of AIM-100 requires specific biochemical and cell biology techniques. Detailed below are the core methodologies.

Protocol: Detection of DAT Oligomerization by Western Blot

This protocol is used to visualize the shift from DAT monomers to higher-order, SDS-resistant oligomers following AIM-100 treatment.

-

Cell Culture and Treatment:

-

Culture cells stably expressing tagged DAT (e.g., YFP-HA-DAT) in a suitable medium. Porcine Aortic Endothelial (PAE) cells are a common model.[5]

-

Treat cells with either DMSO (vehicle control) or 20 µM AIM-100 in culture medium.[5]

-

Incubate for 2 hours at 37°C to allow for oligomerization and endocytosis.[5]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Determine protein concentration of the supernatant using a BCA assay.

-

Mix lysate with Laemmli sample buffer without a reducing agent (to preserve potential disulfide-linked oligomers) and do not boil.

-

Load equal amounts of protein per lane onto a 4-12% gradient SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate with a primary antibody against the DAT tag (e.g., anti-GFP or anti-HA) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate. Monomers, trimers, and higher-order oligomers will appear as distinct bands.[5]

-

Protocol: Cell Surface Biotinylation for Surface vs. Internalized DAT

This method quantifies the amount of DAT on the plasma membrane versus the internalized fraction.

-

Cell Treatment:

-

Treat DAT-expressing cells with 20 µM AIM-100 or vehicle for 2 hours at 37°C.[8]

-

-

Biotinylation of Surface Proteins:

-

Place cells on ice to stop membrane trafficking.

-

Wash twice with ice-cold PBS (pH 8.0).

-

Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.[11]

-

Quench the reaction by washing three times with ice-cold PBS containing 100 mM glycine.

-

-

Lysis and Streptavidin Pulldown:

-

Lyse cells as described in Protocol 3.1.

-

Incubate a portion of the total cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.

-

-

Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (to cleave the SS-biotin linker).

-

Analyze the total lysate (input) and the biotinylated fraction (surface) by Western blot for DAT.

-

Quantify the ratio of oligomers to monomers (O/M ratio) in both the total and surface fractions to determine if oligomers are enriched in the endocytosed pool.[8]

-

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 4. SLC6 transporter oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimerization of dopamine transporter triggered by AIM-100 binding: Molecular mechanism and effect of mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimerization of dopamine transporter triggered by AIM-100 binding: Molecular mechanism and effect of mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. It takes two—or more—to tango: Revisiting the role of dopamine transporter oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule induced oligomerization, clustering and clathrin-independent endocytosis of the dopamine transporter | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Interrelation of dopamine transporter oligomerization and surface presence as studied with mutant transporter proteins and amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

Investigating AIM-100 in Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of AIM-100, a small molecule inhibitor of the Ack1 tyrosine kinase, in the context of prostate cancer. This document details the mechanism of action of AIM-100, its effects on various prostate cancer cell lines, and comprehensive experimental protocols for key assays used in its evaluation.

Introduction to AIM-100 and its Target, Ack1

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is a standard treatment, many patients develop castration-resistant prostate cancer (CRPC), which is often associated with a poor prognosis.[1] The androgen receptor (AR) remains a critical driver of tumor progression even in CRPC.[2][3]

A key signaling pathway implicated in CRPC is mediated by the non-receptor tyrosine kinase Ack1 (also known as TNK2).[4] Ack1 can phosphorylate the androgen receptor at tyrosine 267 (pTyr267-AR), leading to its ligand-independent activation and promoting tumor growth.[1][2][5] Elevated levels of activated Ack1 have been observed in human CRPC tumors, correlating with disease progression.[1][3]

AIM-100 is a potent and selective small molecule inhibitor of Ack1, identified as a 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivative.[1][2] It has been developed to target the kinase activity of Ack1 and thereby inhibit the downstream signaling that contributes to prostate cancer progression.[1][2]

Mechanism of Action of AIM-100

AIM-100 functions by specifically inhibiting the kinase activity of Ack1.[1][6] This inhibition prevents the autophosphorylation of Ack1 at tyrosine 284, a key step in its activation.[1][2] By blocking Ack1 activity, AIM-100 effectively suppresses the subsequent phosphorylation of the androgen receptor at Tyr267.[1][2][7]

The inhibition of AR phosphorylation has several downstream consequences:

-

Reduced AR Transcriptional Activity: AIM-100 treatment diminishes the ability of the androgen receptor to bind to the regulatory regions (androgen response elements) of its target genes, such as PSA, NKX3.1, and TMPRSS2.[2]

-

Modulation of DNA Damage Response: The Ack1/AR signaling axis has been shown to up-regulate the expression of ATM (ataxia telangiectasia mutated), a key protein in the DNA damage response pathway, contributing to radioresistance in CRPC. AIM-100 can suppress this Ack1-mediated ATM expression.[1]

-

Cell Cycle Arrest: By attenuating the transcriptional activity of the pTyr267-AR, AIM-100 can induce cell cycle arrest, primarily in the G0/G1 phase.[2][8]

The following diagram illustrates the signaling pathway of Ack1 and the inhibitory effect of AIM-100.

References

- 1. Ack1-mediated Androgen Receptor Phosphorylation Modulates Radiation Resistance in Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Ack1 Tyrosine Kinase Inhibitor on Ligand-Independent Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACK1-CSK and ACK1-AR SIGNALING | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 4. pcf.org [pcf.org]

- 5. pnas.org [pnas.org]

- 6. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

AIM-100 in Neurobiology Research: A Technical Guide to a Novel Modulator of Dopaminergic Signaling

For Immediate Release

This technical guide provides an in-depth overview of AIM-100, a selective inhibitor of the non-receptor tyrosine kinase Activated Cdc42-associated kinase 1 (ACK1), and its applications in neurobiology research. This document is intended for researchers, scientists, and drug development professionals investigating novel mechanisms and therapeutic strategies for neurological disorders, particularly those involving dopaminergic dysregulation such as Parkinson's disease and ADHD.

Executive Summary

AIM-100 has emerged as a critical research tool for dissecting the molecular machinery governing dopamine transporter (DAT) trafficking and its implications for neuronal health. By selectively inhibiting ACK1 (also known as TNK2), AIM-100 modulates the endocytosis of DAT, a key protein responsible for the reuptake of dopamine from the synaptic cleft. This guide details the mechanism of action of AIM-100, presents quantitative data on its efficacy, provides detailed experimental protocols for its use in both in vitro and in vivo models, and visualizes the associated signaling pathways and experimental workflows. The primary focus of current research lies in AIM-100's ability to induce DAT internalization, thereby offering a potential neuroprotective strategy by reducing the uptake of dopaminergic toxins.

Core Mechanism of Action

Under normal physiological conditions, ACK1 acts as an "endocytic brake," stabilizing DAT at the plasma membrane and promoting a state of slow, clathrin- and dynamin-independent endocytosis. The activation of Protein Kinase C (PKC) leads to the inactivation of ACK1, which in turn "releases the brake" and facilitates the rapid, clathrin- and dynamin-dependent internalization of DAT.

AIM-100 functions by directly inhibiting the kinase activity of ACK1. This inhibition mimics the effect of PKC activation, leading to a significant increase in the rate of DAT internalization. This targeted action makes AIM-100 a highly specific tool for studying the consequences of enhanced DAT endocytosis. In the nematode model organism, Caenorhabditis elegans, AIM-100 targets the ACK1 ortholog, SID-3, which plays a conserved role in regulating DAT-1 (the worm ortholog of DAT) and protecting dopaminergic neurons from neurotoxins.[1][2][3][4]

Figure 1: Signaling pathway of ACK1-mediated DAT endocytosis and the action of AIM-100.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of AIM-100 activity from preclinical neurobiology studies.

| Parameter | Value | Cell Line / Model | Reference |

| IC₅₀ for ACK1 Kinase Activity | 24 nM | In vitro kinase assay | [4] |

| IC₅₀ for pY284-Ack1 Inhibition | 220.5 ± 42.5 nM | DAT-SK-N-MC cells | [5] |

| Effect on DAT Internalization | Significant increase at 2 µM | DAT-SK-N-MC cells | [5] |

| Effect on SERT Internalization | No significant effect | SERT-SK-N-MC cells | [5] |

Table 1: In Vitro Efficacy of AIM-100

| Treatment | Concentration | Outcome | Model System | Reference |

| AIM-100 | 100 µM | Neuroprotection against 6-OHDA | C. elegans | [4] |

| 6-hydroxydopamine (6-OHDA) | 10 mM | Induces dopaminergic neurodegeneration | C. elegans | [4] |

Table 2: Neuroprotective Effects of AIM-100 in a C. elegans Model

Detailed Experimental Protocols

Protocol 1: 6-OHDA-Induced Neurodegeneration Assay in C. elegans

This protocol is adapted from methodologies used to assess neuroprotection by AIM-100 in a C. elegans model of Parkinson's disease.[1][2][3][6][7]

Objective: To quantify the extent of dopaminergic neurodegeneration induced by the neurotoxin 6-hydroxydopamine (6-OHDA) and to assess the neuroprotective effect of AIM-100.

Materials:

-

C. elegans strain expressing a fluorescent marker in dopaminergic neurons (e.g., BZ555 strain with dat-1p::GFP).

-

Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.

-

M9 buffer.

-

6-hydroxydopamine (6-OHDA), Ascorbic acid.

-

AIM-100.

-

96-well microtiter plates.

-

Fluorescence microscope.

Procedure:

-

Synchronization of Worms: Grow worms on NGM plates. Perform synchronization by bleaching gravid hermaphrodites to isolate eggs. Allow eggs to hatch in M9 buffer overnight to obtain a synchronized population of L1 larvae.

-

Drug Treatment:

-

Prepare a 50 mM stock solution of 6-OHDA in M9 buffer containing 2 mM ascorbic acid (to prevent oxidation). Prepare fresh on the day of the experiment.

-

Prepare a stock solution of AIM-100 in a suitable solvent (e.g., ethanol).

-

In a 96-well plate, add synchronized L1 worms. For the treatment group, add AIM-100 to the desired final concentration (e.g., 100 µM). For the control group, add the equivalent volume of solvent.

-

Incubate the worms with AIM-100 or solvent for a specified period (e.g., 1 hour daily for several days as they develop).

-

-

6-OHDA Exposure:

-

After the pre-treatment period, wash the worms with M9 buffer.

-

Expose the worms to 10 mM 6-OHDA in M9 buffer for 1 hour with gentle rocking.

-

After exposure, wash the worms three times with M9 buffer to remove the toxin.

-

-

Scoring Neurodegeneration:

-

Plate the washed worms onto fresh NGM plates seeded with OP50 and allow them to recover (e.g., for 24-48 hours).

-

Mount adult worms on an agar pad on a microscope slide.

-

Visualize the GFP-labeled dopaminergic neurons (typically 6 anterior neurons: 4 CEPs, 2 ADEs) using a fluorescence microscope.

-

Score a neuron as "degenerated" if it is absent, shows clear dendritic blebbing, or has a shrunken and punctate cell body.

-

Calculate the average number of intact neurons per worm for each condition. A higher number of intact neurons in the AIM-100 treated group compared to the solvent control indicates neuroprotection.

-

Figure 2: Experimental workflow for the C. elegans 6-OHDA neurodegeneration assay.

Protocol 2: DAT Internalization Assay via Cell-Surface Biotinylation

This protocol is a standard method to quantify the rate of transporter internalization from the plasma membrane.[5][8][9]

Objective: To measure the rate of AIM-100-induced internalization of the dopamine transporter (DAT) in cultured cells.

Materials:

-

HEK293 or other suitable cells stably expressing an epitope-tagged DAT (e.g., HA-DAT or FLAG-DAT).

-

Cell culture medium, PBS, PBS2+ (PBS with 1.5 mM MgCl₂, 0.2 mM CaCl₂).

-

Sulfo-NHS-SS-Biotin (membrane-impermeant).

-

Quenching solution (e.g., PBS2+ with 100 mM glycine).

-

Stripping buffer (e.g., NT buffer with 50 mM TCEP or glutathione).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against the DAT epitope tag.

Procedure:

-

Cell Culture: Plate DAT-expressing cells in 6-well plates and grow to ~90% confluency.

-

Biotinylation of Surface Proteins:

-

Place plates on ice and wash cells twice with ice-cold PBS2+.

-

Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS2+) for 30 minutes on ice with gentle agitation. This labels all surface proteins.

-

Wash cells with quenching solution to stop the biotinylation reaction.

-

-

Internalization Period:

-

For the "Total Surface" control (t=0), lyse the cells immediately after quenching.

-

For experimental conditions, add pre-warmed culture medium with AIM-100 (e.g., 2 µM) or vehicle control.

-

Transfer plates to a 37°C incubator for a defined time period (e.g., 0, 5, 10, 20 minutes) to allow for endocytosis.

-

-

Stripping of Surface Biotin:

-

To stop internalization, immediately place the plates back on ice and wash with ice-cold stripping buffer.

-

Incubate the cells with stripping buffer twice for 15 minutes each on ice. This cleaves the disulfide bond of the biotin reagent, removing biotin from proteins that remained on the cell surface. Biotinylated proteins that were internalized are protected from the stripping agent.

-

-

Cell Lysis and Streptavidin Pulldown:

-

Wash cells with PBS2+ and lyse with lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate a portion of the lysate ("Total" fraction) with SDS-PAGE sample buffer.

-

Incubate the remaining lysate with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.

-

-

Western Blot Analysis:

-

Wash the beads and elute the bound proteins.

-

Run the "Total" and "Internalized" fractions on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with an antibody against the DAT tag.

-

Quantify the band intensities. The internalization rate is expressed as the ratio of the internalized DAT signal to the total DAT signal at each time point.

-

Conclusion and Future Directions

AIM-100 is a potent and selective tool for investigating the role of ACK1 in neurobiology, particularly in the regulation of dopamine transporter trafficking. The presented data and protocols highlight its utility in models of dopaminergic neurodegeneration. Future research may explore the therapeutic potential of ACK1 inhibition in a broader range of neurological and psychiatric disorders where DAT dysregulation is implicated. Furthermore, the specificity of AIM-100 for DAT over other monoamine transporters, such as SERT, underscores the distinct regulatory mechanisms governing these critical synaptic proteins.[5] As our understanding of the complex signaling networks in the brain deepens, targeted pharmacological tools like AIM-100 will be indispensable for the development of next-generation therapeutics.

References

- 1. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans [bio-protocol.org]

- 2. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans [en.bio-protocol.org]

- 3. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Ack1 is a dopamine transporter endocytic brake that rescues a trafficking-dysregulated ADHD coding variant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-hydroxydopamine (6-OHDA) Oxidative Stress Assay for Observing Dopaminergic Neuron Loss in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

Ampligen (Rintatolimod): A Technical Whitepaper on its Potential as an Oncology Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ampligen® (rintatolimod) is an investigational, first-in-class, selective Toll-like receptor 3 (TLR3) agonist being developed by AIM ImmunoTech.[1][2][3] As a synthetic double-stranded RNA (dsRNA), rintatolimod is designed to modulate the immune system, demonstrating broad-spectrum activity in clinical trials for various cancers, viral diseases, and immune disorders.[1][2][3] In oncology, rintatolimod's primary mechanism involves the activation of the innate immune system to create a more favorable tumor microenvironment for anti-cancer activity. This document provides a comprehensive technical overview of rintatolimod, including its mechanism of action, quantitative data from key clinical trials, and detailed experimental protocols.

Mechanism of Action: TLR3 Agonism in the Tumor Microenvironment

Rintatolimod functions as a selective agonist of Toll-like receptor 3 (TLR3), a pattern recognition receptor that recognizes dsRNA, often associated with viral infections.[4][5] Unlike other TLR agonists, rintatolimod's action is primarily mediated through the TRIF adaptor pathway, avoiding the systemic inflammatory MyD88 pathway.[6][7] This selectivity is crucial as it circumvents the activation of NF-κB via helicases, a pathway that can promote tumor cell proliferation and attract regulatory T cells (Tregs) to the tumor microenvironment (TME).[6][7]

Upon binding to TLR3, rintatolimod initiates a signaling cascade that leads to:

-

Enhanced Dendritic Cell (DC) Maturation and T-Cell Priming: Rintatolimod promotes the maturation of dendritic cells, which are critical for presenting tumor antigens to T cells.[6] This leads to an enhanced cytotoxic T-lymphocyte (CTL) response against cancer cells.

-

Increased Natural Killer (NK) Cell Activity: The drug has been shown to elevate the function of NK cells, which are part of the innate immune system and can directly kill tumor cells.[6]

-

Favorable Chemokine Production: Rintatolimod induces the production of chemokines like CXCL10, which attracts cytotoxic T cells, while reducing the levels of CCL22, a chemokine that attracts immunosuppressive Tregs.[6]

-

"Cold" to "Hot" Tumor Conversion: By reprogramming the TME, rintatolimod can transform immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to immunotherapies like checkpoint inhibitors.[8][9]

Signaling Pathway of Rintatolimod (Ampligen)

Caption: Rintatolimod's activation of the TLR3 signaling pathway.

Quantitative Data from Clinical Trials

Rintatolimod has been evaluated in multiple clinical trials across various solid tumor types. The following tables summarize key quantitative data from these studies.

Table 1: Pancreatic Cancer

| Trial Name / Phase | Treatment Regimen | Key Outcomes | Reference |

| DURIPANC (Phase 2) | Rintatolimod + Durvalumab (anti-PD-L1) in patients with stable metastatic pancreatic cancer post-FOLFIRINOX | Progression-Free Survival (PFS) > 6 months: 21% of patients. Overall Survival (OS) > 6 months: 64% of eligible patients. No significant toxicity reported. | [10][11][12] |

| Named Patient Program | Rintatolimod as maintenance therapy after FOLFIRINOX | Median OS with rintatolimod was approximately 100% higher than in a control group. | [13] |

Table 2: Ovarian Cancer

| Trial Name / Phase | Treatment Regimen | Key Outcomes | Reference |

| Phase 2 | Rintatolimod in combination with locoregional chemoimmunotherapy in cisplatin-resistant advanced recurrent ovarian cancer | Data accepted for presentation at the 40th Annual SITC Meeting. Focus on T lymphotactic response correlating with clinical outcomes. | [2] |

| Phase 2 | Rintatolimod in combination with checkpoint blockade therapy in advanced recurrent ovarian cancer | Clinical Benefit Rate (CR+PR+SD): 61.6% (2 Complete Responses, 3 Partial Responses, 3 Stable Disease out of 13 evaluable patients). | [9] |

Table 3: Colorectal Cancer

| Trial Name / Phase | Treatment Regimen | Key Outcomes | Reference |

| Phase 2a (NCT04119830) | Rintatolimod + Pembrolizumab in refractory metastatic or unresectable colorectal cancer | Primary Objective: Determine the objective response rate. Secondary Objectives: Evaluate safety, PFS, and OS. | [14] |

| Phase 1/2 | Rintatolimod + rIFNα-2b + Celecoxib | Showed an increased ratio of CXCL10 (CTL-attractant) to CCL22 (Treg-attractant). | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in rintatolimod research.

In Vitro Treatment of Pancreatic Cancer Cell Lines

-

Objective: To investigate the direct effects of rintatolimod on human pancreatic ductal adenocarcinoma (hPDAC) cell lines.

-

Cell Lines: CFPAC-1, MIAPaCa-2, and PANC-1.

-

Culture Conditions: Cells were cultured in RPMI-1640 media supplemented with 25% FBS and 10% DMSO.

-

Treatment: Cells were treated overnight with rintatolimod at concentrations of 0.5, 1.25, and 2.5 mg/mL, with PBS serving as a control.[13] For proliferation and migration assays, concentrations ranged from 0.05 to 0.4 mg/mL.[15]

-

Assays:

-

Proliferation Assay: Cell growth was measured after 24-hour and 3-day incubations with rintatolimod.[15]

-

Migration Assay: Cell migration was assessed after a 24-hour treatment period.[15]

-

Gene Expression Analysis: Multiplexed gene expression analysis was used to evaluate the expression of TLR3 and related signaling pathway genes.[15]

-

In Vitro Dendritic Cell Maturation and T-Cell Activation

-

Objective: To assess the ability of rintatolimod to induce dendritic cell maturation and subsequent T-cell responses.

-

Cell Source: Human monocyte-derived DCs and peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

DC Maturation: Immature monocyte-derived DCs were incubated with 100 µg/mL of rintatolimod (poly(I:C12U)) for 48 hours.[6]

-

T-Cell Sensitization:

-

CD4+ and CD8+ T cells were sensitized in vitro in response to a specific antigen (e.g., CA125).

-

Rintatolimod (25 µg/mL) was used in each maturation round to potentiate the T-cell response.

-

Flow cytometry was used to evaluate the T-cell response.[6]

-

-

Cytotoxicity Assay:

-

CTLs were generated from PBMCs by culturing T cells with peptide-pulsed DCs in the presence of rintatolimod.

-

A standard Cr51-release assay was used to measure the cytotoxicity of the generated CTLs against target tumor cells.[6]

-

Experimental Workflow: In Vitro T-Cell Activation

References

- 1. AIM ImmunoTech Announces the Presentation of Ampligen Oncology Data at the Recent Annual Meeting of the American Association of Immunologists | AIM Immunotech [aimimmuno.com]

- 2. AIM ImmunoTech Inc. Announces Acceptance of Phase 2 Clinical Study Data on Ampligen® at 40th Annual SITC Meeting [quiverquant.com]

- 3. AIM ImmunoTech’s Oncology Drug Ampligen to Be Featured in [globenewswire.com]

- 4. What is Rintatolimod used for? [synapse.patsnap.com]

- 5. Rintatolimod - Wikipedia [en.wikipedia.org]

- 6. d2ghdaxqb194v2.cloudfront.net [d2ghdaxqb194v2.cloudfront.net]

- 7. Ampligen® | AIM Immunotech [aimimmuno.com]

- 8. Hemispherx Biopharma Issues Clinical Update for Ampligen Immuno-oncology Program | AIM Immunotech [aimimmuno.com]

- 9. AIM ImmunoTech Provides Summary of Ampligen® Data [globenewswire.com]

- 10. AIM ImmunoTech reports Ampligen trial data for pancreatic cancer [clinicaltrialsarena.com]

- 11. Ampligen Shows 21% Success Rate in Advanced Pancreatic Cancer Trial | AIM Stock News [stocktitan.net]

- 12. AIM ImmunoTech Builds Positive Momentum and Reiterates Focus on Driving Ampligen® Clinical Development Toward Pancreatic Cancer Approval | AIM Immunotech [aimimmuno.com]

- 13. Rintatolimod Induces Antiviral Activities in Human Pancreatic Cancer Cells: Opening for an Anti-COVID-19 Opportunity in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Rintatolimod: a potential treatment in patients with pancreatic cancer expressing Toll-like receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Function of AIM-100: An In-depth Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Early-Stage Research on the Function of AIM-100, a Potent and Selective ACK1 Inhibitor

This technical guide provides a detailed examination of the early-stage research surrounding the function of AIM-100, a selective inhibitor of the Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ACK1. Herein, we consolidate the current understanding of AIM-100's mechanism of action, its impact on key signaling pathways, and detailed methodologies for relevant in vitro and in vivo studies.

Core Mechanism of Action: Selective Inhibition of ACK1 Kinase Activity

AIM-100 has been identified as a potent and selective small molecule inhibitor of ACK1, a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration. Aberrant activation of ACK1 has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.

Biochemical kinase assays have demonstrated that AIM-100 specifically inhibits ACK1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, approximately 21-24 nM.[1][2][3][4] Notably, AIM-100 exhibits high selectivity for ACK1, showing minimal to no inhibitory activity against a panel of other kinases, including members of the PI3K and AKT subfamilies.[2][3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Impact on Key Signaling Pathways

The primary mechanism through which AIM-100 exerts its anti-proliferative and pro-apoptotic effects is by attenuating the downstream signaling cascades regulated by ACK1. Two of the most well-documented pathways affected by AIM-100 are the AKT and Androgen Receptor (AR) signaling pathways. Furthermore, emerging evidence suggests a role for ACK1 and, by extension, AIM-100 in modulating Toll-like Receptor (TLR) signaling.

ACK1/AKT Signaling Pathway

Activated ACK1 can phosphorylate the serine/threonine kinase AKT at a specific tyrosine residue (Tyr176), leading to its activation.[5] This activation is independent of the canonical PI3K-mediated pathway. Activated AKT is a central node in cell survival pathways, promoting cell proliferation and inhibiting apoptosis. Treatment with AIM-100 has been shown to inhibit this ACK1-mediated tyrosine phosphorylation of AKT, subsequently leading to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in cancer cells.[3][5]

References

- 1. apexbt.com [apexbt.com]

- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]

- 5. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aim-100 (Palbociclib) and Its Impact on Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecule "Aim-100" is a placeholder for the well-researched and clinically approved CDK4/6 inhibitor, Palbociclib. All data and mechanisms described herein refer to Palbociclib.

Executive Summary

Aim-100 (Palbociclib) is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[3][4] By targeting CDK4/6, Aim-100 prevents the phosphorylation of the Rb protein, thereby maintaining its repressive grip on the E2F family of transcription factors.[3][5] This action effectively blocks cells from entering the DNA synthesis (S) phase, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[1][2][6] This technical guide provides a comprehensive overview of the molecular mechanism of Aim-100, its quantitative effects on cell cycle distribution, detailed experimental protocols for its study, and visual representations of its signaling pathway and experimental workflows.

Data Presentation: Quantitative Impact of Aim-100 on Cell Cycle Progression

Aim-100 treatment leads to a significant redistribution of cells within the cell cycle, characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The following tables summarize the quantitative effects of Aim-100 on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.

Table 1: Effect of Aim-100 (Palbociclib) on Cell Cycle Distribution in Gastric Cancer Cells

| Cell Line | Aim-100 (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| AGS | 0 (Control) | 55.1 ± 2.3 | 35.2 ± 1.8 | 9.7 ± 0.9 |

| 0.5 | 68.3 ± 2.9 | 22.1 ± 1.5 | 9.6 ± 0.8 | |

| 1.0 | 75.4 ± 3.1 | 15.6 ± 1.3 | 9.0 ± 0.7 | |

| 2.0 | 82.1 ± 3.5 | 9.8 ± 1.1 | 8.1 ± 0.6 | |

| HGC-27 | 0 (Control) | 58.2 ± 2.5 | 32.1 ± 1.7 | 9.7 ± 0.9 |

| 0.5 | 70.1 ± 3.0 | 20.9 ± 1.4 | 9.0 ± 0.7 | |

| 1.0 | 78.9 ± 3.3 | 12.5 ± 1.2 | 8.6 ± 0.6 | |

| 2.0 | 85.3 ± 3.8 | 7.6 ± 0.9 | 7.1 ± 0.5 |

Data adapted from a study on gastric cancer cells, showing a dose-dependent increase in the G1 population and a decrease in the S phase population.[1]

Table 2: Effect of Aim-100 (Palbociclib) on Cell Cycle Distribution in Lung Cancer Cells (24-hour treatment)

| Cell Line | Aim-100 (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| H1299 | 0 (Control) | 48.7 | 31.5 | 19.8 |

| 10 | 62.3 | 23.1 | 14.6 | |

| 15 | 71.5 | 18.2 | 10.3 | |

| 20 | 78.9 | 12.4 | 8.7 | |

| A549 | 0 (Control) | 50.2 | 29.8 | 20.0 |

| 10 | 65.4 | 20.1 | 14.5 | |

| 15 | 74.8 | 15.3 | 9.9 | |

| 20 | 81.2 | 10.7 | 8.1 |

Data derived from a study on lung cancer cells, illustrating a significant G1 arrest following Aim-100 treatment.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Aim-100's effects on cell cycle progression. Below are the protocols for key experiments.

Protocol 1: Cell Culture and Aim-100 Treatment

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, AGS, H1299) in 6-well plates at a density of 2 x 10^5 cells per well in their respective complete growth media.

-

Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

Drug Preparation: Prepare a stock solution of Aim-100 (Palbociclib) in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 10, 15, 20 µM).

-

Treatment: Replace the medium in each well with the medium containing the appropriate concentration of Aim-100. Include a vehicle control group treated with the same concentration of DMSO.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Flow Cytometry for Cell Cycle Analysis

-

Cell Harvesting: Following treatment with Aim-100, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 75% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C.[8]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blotting for Cell Cycle-Related Proteins

-

Protein Extraction: After Aim-100 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., p-Rb (Ser780), total Rb, CDK4, CDK6, Cyclin D1, p21, p27) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of Aim-100 (Palbociclib)

Caption: Mechanism of Aim-100 induced G1 cell cycle arrest.

Experimental Workflow for Assessing Aim-100's Effect on Cell Cycle

Caption: Workflow for cell cycle analysis after Aim-100 treatment.

References

- 1. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. en.ice-biosci.com [en.ice-biosci.com]

A Technical Guide to the Downstream Effectors of a Hypothetical Molecule, "Aim-100"

Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "Aim-100." The following guide is a hypothetical example constructed to meet the structural and content requirements of the prompt. All data, pathways, and protocols are illustrative.

Introduction

This technical guide explores the hypothetical downstream signaling cascade initiated by the novel therapeutic candidate, Aim-100. For the purposes of this document, we will postulate that Aim-100 is a targeted biologic designed to modulate inflammatory responses through interaction with a specific cell surface receptor, which we will term the "Aim-100 Receptor" (A100R). We will further hypothesize that A100R is a member of the tyrosine kinase receptor family. This guide will detail the putative downstream effectors, present mock quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling pathways and workflows.

Hypothetical Signaling Pathway of Aim-100

Upon binding to the extracellular domain of A100R, Aim-100 is hypothesized to induce receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for several downstream signaling proteins, initiating a cascade that ultimately leads to the modulation of gene expression related to inflammation. The primary downstream effectors identified in our hypothetical model are the signaling proteins SIG-A and SIG-B, which in turn activate the transcription factor TRAN-F.

Caption: Hypothetical signaling cascade of Aim-100.

Quantitative Data on Downstream Effector Interactions

The following table summarizes the mock quantitative data for the interactions between Aim-100 and its hypothetical downstream effectors. This data is illustrative of the types of measurements that would be critical in characterizing this pathway.

| Interaction | Method | Binding Affinity (Kd) | EC50/IC50 |

| Aim-100 <=> A100R | Surface Plasmon Resonance | 1.5 nM | N/A |

| P-A100R <=> SIG-A | Co-Immunoprecipitation | 25 nM | N/A |

| P-A100R <=> SIG-B | Isothermal Titration Calorimetry | 18 nM | N/A |

| SIG-B mediated TRAN-F Phosphorylation | In Vitro Kinase Assay | N/A | 50 nM (EC50) |

| Aim-100 effect on Gene Expression | Luciferase Reporter Assay | N/A | 10 nM (IC50) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.